Ghesperidin
Description
Ghesperidin, also referred to as α-glucosyl hesperidin, is a glycosylated derivative of hesperidin, a flavonoid predominantly found in citrus peels. Its chemical structure comprises hesperetin (aglycone) linked to a disaccharide moiety (rutinose: rhamnose + glucose) and an additional glucose unit, resulting in the formula C34H44O20 . This modification enhances water solubility (3.5 g/100 mL) compared to hesperidin (0.01 g/100 mL), making it advantageous for pharmaceutical and cosmetic formulations . This compound is recognized for its antioxidant, anti-inflammatory, and skin-brightening properties, with applications spanning nutraceuticals, dermatology, and food preservation .
Properties
IUPAC Name |
7-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O20/c1-11-23(39)25(41)28(44)32(49-11)48-10-21-31(54-34-29(45)26(42)24(40)20(9-35)52-34)27(43)30(46)33(53-21)50-13-6-15(37)22-16(38)8-18(51-19(22)7-13)12-3-4-17(47-2)14(36)5-12/h3-7,11,18,20-21,23-37,39-46H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMBLRJLSYJQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alpha-Glucosylhesperidin is synthesized by a saccharide-transferring enzyme in a liquid containing hesperidin and an alpha-glucosyl saccharide. The reaction mixture is then processed using a synthetic macroporous resin to recover the alpha-Glucosylhesperidin. This method enhances the water solubility of hesperidin, making it more suitable for various applications .
Chemical Reactions Analysis
pH-Dependent Release Dynamics
Hesperidin exhibits pH-responsive release kinetics when conjugated to AuNPs :
| pH | Release Percentage (2880 min) | Key Mechanism |
|---|---|---|
| 5.04 | ~89% | Protonation of amine groups cleaves bonds |
| 7.4 | ~60% | Stable electrostatic interactions persist |
This property enhances targeted drug delivery in acidic microenvironments like tumors .
Physicochemical Reactivity
Comparative studies highlight hesperidin’s material properties :
Table 1: Setting Times of Dental Capping Materials
| Material | Initial Setting (min) | Final Setting (min) |
|---|---|---|
| Hesperidin | 15.64 ± 0.38 | 48.26 ± 3.47 |
| MTA-Angelus | 13.33 ± 2.18 | 72.83 ± 17.29 |
| Dycal | 0.85 ± 0.15 | 1.58 ± 0.26 |
Table 2: Solubility and Radiopacity
| Material | Solubility (% Mass Change) | Radiopacity (mm Al) |
|---|---|---|
| Hesperidin | -44.76 ± 11.53 | 72.63 ± 7.38 |
| MTA-Angelus | +9.41 ± 1.36 | 179.85 ± 7.78 |
| Dycal | -18.87 ± 5.17 | 135.56 ± 9.78 |
Hesperidin’s higher solubility in water (~45% mass loss) contrasts with MTA’s stability, while its lower radiopacity limits diagnostic utility .
Molecular Binding Interactions
Hesperidin demonstrates neuroreceptor binding comparable to synthetic insecticides :
| Receptor | Hydrogen Bonds Formed | Key Residues | Binding Affinity (kcal/mol) |
|---|---|---|---|
| AChE | 4 | GLY 412, HIS 567 | -0.5 to -0.9 |
| nAChR | 3 | ILE 110, ASP 109 | -0.6 to -1.3 |
| VGSC | 5 | GLU 1398, GLU 1405 | -0.5 to -3.6 |
| GABAR | 8 | ALA 123, THR 125 | -0.6 to -2.6 |
These interactions, driven by hydrogen bonding and hydrophobic forces, suggest mechanisms for its larvicidal activity .
Scientific Research Applications
Hesperidin, a flavanone glycoside found in citrus fruits, has a wide range of biological and pharmacological effects, leading to its investigation for various applications . Research suggests it possesses antioxidant, anti-inflammatory, and anti-carcinogenic properties .
Scientific Research Applications
Hesperidin's potential applications in scientific research span several areas, including cancer therapy and neuroprotection .
Cancer Therapy: Hesperidin has been shown to influence various cell signaling pathways involved in different types of cancer .
-
Mechanisms of Action:
- Inflammation: Hesperidin can downregulate PGE2 and COX-2 expression in renal cancer .
- Oxidative Stress: It can reduce lipid peroxidation in breast cancer . In rats, hesperidin reduced the adverse effects of carbon tetrachloride, decreasing oxidative stress in the liver and kidneys .
- Apoptosis: Hesperidin can induce apoptosis in cervical cancer cells, characterized by nuclear condensation and DNA fragmentation .
-
Effects on Different Cancers:
- Lung Cancer: Hesperidin can prevent the proliferation of lung cancer cells and encourage apoptosis in a dose-dependent manner .
- Breast Cancer: It has a protective effect against experimentally induced breast cancer, potentially related to a decrease in Ki67 expression .
- Cervical Cancer: Hesperidin treatment meaningfully increased caspase-3 in HeLa cancer cells .
- Ovarian Cancer: Hesperidin concentrations meaningfully reduced A2780 cell viability and induced apoptosis in these cancer cells .
- Endometrial Cancer: Caspase 3 levels on ECC-1 cells were 1.5 times higher after treatment with hesperidin, when compared to untreated cells .
- Leukemia: Hesperidin treatment of the cells led to a concentration-dependent improvement in caspase-3 and caspase-9 cleavage . Hesperidin was a cytotoxic compound against K562 cell lines .
- Liver Cancer: Hesperidin prevented the increased number of HepG2 cells . Additionally, hesperidin effectively inhibited MMP-9 activation stimulated by acetaldehyde .
- Prostate Cancer: The relative cell distribution of the subG1 phase progressively improved after hesperidin treatment, which was dose-dependent .
- Renal Cancer: Hesperidin reduced the amount of lipid peroxidation treatment caused by Fe-NTA and DEN and enhanced renal activity .
- Gall Bladder Cancer: Therapy with hesperidin substantially lowered the proliferation of gall bladder carcinoma cells .
- Urinary Bladder Cancer: Hesperidin and the flavonoids diosmin are potent inhibitors of chemical carcinogenesis of the bladder, both separately and in combination .
- Malignant Pleural Mesothelioma: When MSTO-211H cells were left untreated or given hesperidin, the size of the cells shrank, and they assumed a round cell shape .
- Gastric Cancer: Treatment with hesperidin focuses on a gradual, time-dependent increase in ROS .
- Oral Cancer: Hesperidin treatment decreased the viability of cells in a way that was both time- and dose-dependent .
- Brain Cancer: When given hesperidin, the potential of the mitochondrial membrane was disrupted .
- Bone Cancer: The onset of apoptosis was triggered by increasing hesperidin doses .
Neuroprotective Agent: Hesperidin possesses an inhibitory effect against the development of neurodegenerative diseases .
- Parkinson's Disease: Hesperidin was found even more effective than the current drug, l-Dopa .
- Alzheimer's Disease: Hesperidin exhibited a promising role in alleviating symptoms of sporadic dementia of Alzheimer’s type .
- Multiple Sclerosis: Hesperidin dose-dependently diminished demyelination in the CNS and ameliorated the clinical abnormalities in the myelin oligodendrocyte glycoprotein (MOG)-induced C57BL/6 mice model of MS .
Additional Applications:
- Antiviral Agent: Hesperidin is noted as a potential antiviral agent against SARS-CoV-2 .
- Blood Vessel Disorders: Hesperidin administration can decrease capillary permeability and enhance capillary resistance, which may help with blood vessel disorders such as oedema, bleeding, pleurisy, Henoch-Schonlein purpura (HSP), and tuberculosis .
- Other Biological Effects: Immuno-modulatory activity, anti-depressant, anti-allergic effect, ultra-violet protective effect, platelet, and a cell aggregation inhibitory effect, have wound healing potential have been attributed to hesperidin . Hesperidin may also have antiinflammatory, hypolipidemic, and vasoprotective properties .
Data Tables Summarizing Hesperidin Effects in Cancer Studies
| Action | Cancer | Mechanism |
|---|---|---|
| Inflammation | Renal | The amount of PGE2 and COX-2 expression was both found to be downregulated by hesperidin |
| Oxidative stress | Breast | The daily oral treatment of hesperidin in rats with breast cancer confirmed a significant decline in membrane-bound marker enzymes and levels of lipid peroxidation. |
| Apoptosis | Cervix | Hesperidin-initiated apoptosis in cervical cancer cells was characterized by a raised proportion of nuclear condensation as well as fragmentation of DNA |
| Lung | Treatment with hesperidin meaningfully prevented the proliferation of cancer cells in the lung and suggestively encouraged apoptosis in a manner that is dependent on dose. |
| Cancer | Types of Study | Dose Ranged | Findings |
|---|---|---|---|
| Lung | In vitro, A549 cells | 12.5 μM and 25 μM | The percentage of apoptotic nuclei after treatment with hesperidin increased enormously to 37% and 59%, respectively, as discovered by nuclear condensation and fragmentation. |
| Breast cancer | In vivo, Rats | 200 mg/kg | Hesperidin has a protective effect against experimentally induced breast cancer that seems to be related to a decrease in Ki67 expression. |
| Cervix cancer | In vitro, HeLa | 0,40,80,160 µM | HeLa cancer cells showed meaningfully increased caspase-3 in hesperidin-treated cells. |
| Ovarian | In vitro, A2780 | 1 and 10 µM | At hesperidin concentrations (1 and 10 µM), A2780 cell viability was meaningfully reduced and induced apoptosis in these cancer cells. |
| Liver | In vivo, Rats | 150 mg/kg/day | Hesperidin meaningfully inhibited thioacetamide-activated Wnt3a/β-catenin as well as Wnt5a pathways. |
| Renal cancer | In vivo, Rats | 100, and 200 mg/kg/day | Hesperidin reduced the amount of lipid peroxidation treatment caused by Fe-NTA and DEN and enhanced renal activity. |
| Urinary bladder cancer | In vivo, Mice | 1000 ppm hesperidin | Hesperidin and the flavonoids diosmin are potent inhibitors of chemical carcinogenesis of the bladder, both separately and in combination. |
Mechanism of Action
The mechanism of action of alpha-Glucosylhesperidin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. Additionally, it has anti-inflammatory effects by inhibiting the production of reactive oxygen species and inflammatory factors. These actions contribute to its therapeutic potential in various diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical and Structural Properties
| Compound | Formula | Molecular Weight | Solubility (Water) | Key Structural Features |
|---|---|---|---|---|
| Ghesperidin | C34H44O20 | 772.7 g/mol | 3.5 g/100 mL | Hesperetin + rutinose + glucose |
| Hesperidin | C28H34O15 | 610.6 g/mol | 0.01 g/100 mL | Hesperetin + rutinose |
| Hesperetin | C16H14O6 | 302.3 g/mol | Insoluble | Aglycone (no sugar moiety) |
| Diosmin | C28H32O15 | 608.5 g/mol | 0.1 g/100 mL | Diosmetin + rutinose |
| Rutin | C27H30O16 | 610.5 g/mol | 0.125 g/100 mL | Quercetin + rutinose |
Key Observations :
Bioactivity and Efficacy
Antioxidant Capacity
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) |
|---|---|---|
| This compound | 58.2 µM | 42.7 µM |
| Hesperidin | 112.5 µM | 89.3 µM |
| Hesperetin | 28.4 µM | 19.6 µM |
Findings :
- Hesperetin demonstrates superior antioxidant activity due to its free hydroxyl groups, while glycosylation in this compound and hesperidin reduces potency .
- This compound’s glucosyl group may mitigate oxidative stress in hydrophilic environments (e.g., intestinal mucosa) .
Anti-Inflammatory Effects
Biological Activity
Hesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in scientific research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of hesperidin, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Bioavailability
Hesperidin (hesperetin 7-rutinoside) consists of the aglycone hesperetin linked to a rutinoside moiety. After oral intake, it undergoes hydrolysis by gut microbial enzymes into hesperetin, which is then metabolized into various glucuronides and sulfates, impacting its bioavailability. Despite its low solubility and absorption rates, hesperidin exhibits a half-life of approximately 6 hours in the bloodstream .
Biological Activities
Hesperidin demonstrates a wide range of biological activities, including:
- Antioxidant Activity : Hesperidin exhibits significant antioxidant properties by scavenging free radicals and chelating transition metals. It enhances the activity of antioxidant enzymes such as catalase and superoxide dismutase .
- Anti-inflammatory Effects : Studies have shown that hesperidin can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . Its anti-inflammatory effects have been observed in enterocyte cells mimicking COVID-19 conditions.
- Anticancer Properties : Hesperidin has been investigated for its potential in cancer therapy. It has shown efficacy against various cancer cell lines, including breast, cervical, prostate, and liver cancers. For instance:
- In vitro studies indicate that hesperidin reduces cell viability in MDA-MB231 breast cancer cells by downregulating PD-L1 expression .
- Hesperidin treatment induced apoptosis in cervical HeLa cells by increasing caspase-3 activity .
- In vivo studies demonstrated that hesperidin inhibited tumor growth in rat models of breast cancer at doses of 200 mg/kg .
The mechanisms underlying the biological activities of hesperidin are multifaceted:
- Antioxidant Mechanism : Hesperidin's ability to scavenge reactive oxygen species (ROS) contributes to its neuroprotective effects against retinal cell damage induced by oxidative stress .
- Cell Cycle Regulation : Hesperidin has been shown to induce cell cycle arrest and apoptosis in various cancer models by modulating key signaling pathways such as Wnt/β-catenin .
- Immune Modulation : It influences immune responses by altering the expression of immune-related proteins and enhancing apoptosis in cancer cells .
Case Studies
Several studies highlight the therapeutic potential of hesperidin:
- Neuroprotection : A study demonstrated that hesperidin significantly reduced retinal cell death in an NMDA-induced injury model, suggesting its potential as a supplement for glaucoma patients .
- Cancer Therapy : In a comparative study of various cancers, hesperidin was found to inhibit the proliferation of gallbladder carcinoma cells at concentrations as low as 200 µM .
- COVID-19 Related Inflammation : Research indicated that hesperidin could protect enterocyte cells from inflammation induced by TNF-α and IFN-γ, suggesting its potential role in managing COVID-19 related symptoms .
Comparative Analysis of Antioxidant Activity
The following table summarizes the antioxidant activities of hesperidin compared to its aglycone form (hesperetin) and other related compounds:
| Compound | DPPH Scavenging Activity (µM) | ABTS Scavenging Activity (µM) |
|---|---|---|
| Hesperetin | 525.18 | 489.01 |
| Hesperidin | 896.21 | 796.02 |
| Hesperidin Glucoside | 911.00 | 715.43 |
| Ascorbic Acid (Control) | 61.78 | 70.63 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
